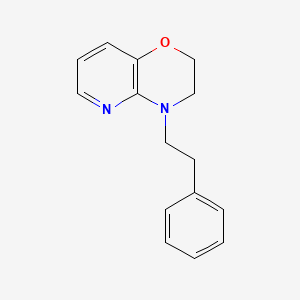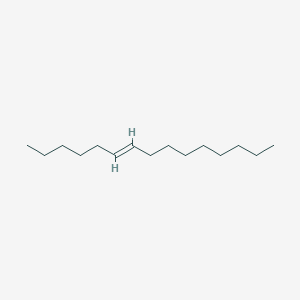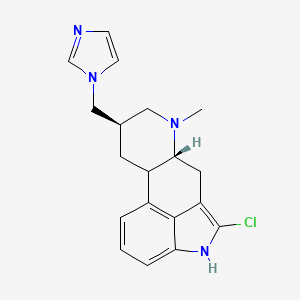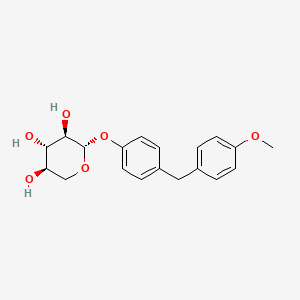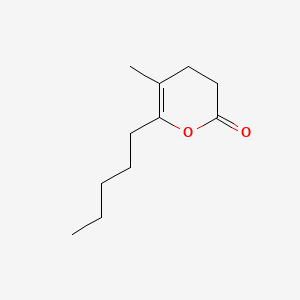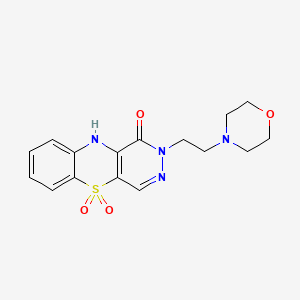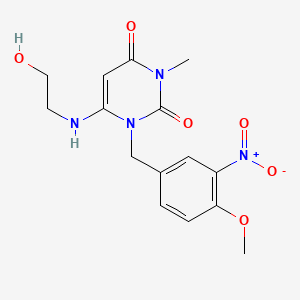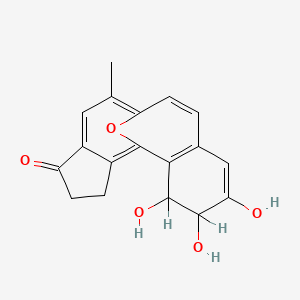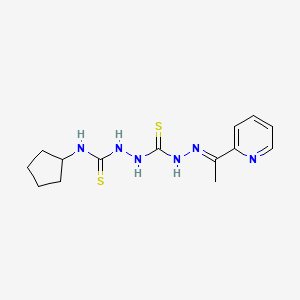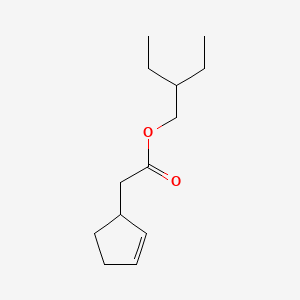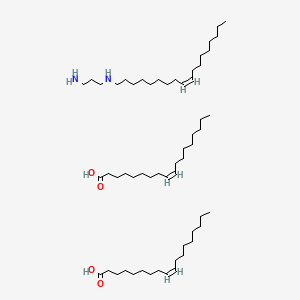
Einecs 251-846-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 251-846-4 refers to oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of oleic acid with (Z)-N-octadec-9-enylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of catalysts and specific solvents can also enhance the efficiency of the reaction, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The double bond in oleic acid can be oxidized to form epoxides or diols.
Reduction: : The diamine component can be reduced to form secondary or tertiary amines.
Substitution: : The hydroxyl groups in oleic acid can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Epoxides and Diols: : Resulting from the oxidation of oleic acid.
Secondary and Tertiary Amines: : Formed through the reduction of the diamine component.
Substituted Derivatives: : Depending on the substitution reaction, a variety of functionalized products can be obtained.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: : Employed in the production of lubricants, adhesives, and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: : The oleic acid component can interact with cell membranes, affecting their fluidity and permeability.
Pathways: : The diamine component may influence signaling pathways related to inflammation and oxidative stress.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of oleic acid and diamine. Similar compounds include:
Oleic Acid Derivatives: : Other esters and amides of oleic acid.
Diamine Derivatives: : Other diamines with different alkyl chain lengths and functional groups.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Propiedades
Número CAS |
34140-91-5 |
|---|---|
Fórmula molecular |
C21H44N2.2C18H34O2 C57H112N2O4 |
Peso molecular |
889.5 g/mol |
Nombre IUPAC |
(Z)-octadec-9-enoic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,23H,2-8,11-22H2,1H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b3*10-9- |
Clave InChI |
VTXWSJAEIWTHCL-DJNDIFCPSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCNCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNCCCN.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


